4-(2,2,2-Trifluoroethoxy)but-2-enoic acid

EGFR kinase inhibitor p-EGFR/p-ERK downregulation A549 NSCLC cell line

4-(2,2,2-Trifluoroethoxy)but-2-enoic acid (CAS 1251452-36-4) is a specialty fluorinated organic acid with the molecular formula C6H7F3O3 and a molecular weight of 184.11 g/mol, typically supplied as the (E)-isomer. It features a terminal α,β-unsaturated carboxylic acid (acrylic acid moiety) tethered to a 2,2,2-trifluoroethoxy group, serving as a key intermediate in the synthesis of quinazoline-based inhibitors targeting mutated forms of the epidermal growth factor receptor (EGFR).

Molecular Formula C6H7F3O3
Molecular Weight 184.11 g/mol
Cat. No. B12355546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,2,2-Trifluoroethoxy)but-2-enoic acid
Molecular FormulaC6H7F3O3
Molecular Weight184.11 g/mol
Structural Identifiers
SMILESC(C=CC(=O)O)OCC(F)(F)F
InChIInChI=1S/C6H7F3O3/c7-6(8,9)4-12-3-1-2-5(10)11/h1-2H,3-4H2,(H,10,11)/b2-1+
InChIKeyXBCXDFMOATWTEM-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid: A Key Fluorinated Building Block for EGFR-Targeted Drug Synthesis


4-(2,2,2-Trifluoroethoxy)but-2-enoic acid (CAS 1251452-36-4) is a specialty fluorinated organic acid with the molecular formula C6H7F3O3 and a molecular weight of 184.11 g/mol, typically supplied as the (E)-isomer . It features a terminal α,β-unsaturated carboxylic acid (acrylic acid moiety) tethered to a 2,2,2-trifluoroethoxy group, serving as a key intermediate in the synthesis of quinazoline-based inhibitors targeting mutated forms of the epidermal growth factor receptor (EGFR) . Its LogP of approximately 1.21 and topological polar surface area (TPSA) of 46.53 Ų make it well-suited for incorporation into larger drug-like molecules requiring balanced lipophilicity .

Why Generic 4-Alkoxybut-2-enoic Acid Analogs Cannot Substitute 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid in EGFR Inhibitor Programs


Simply replacing 4-(2,2,2-trifluoroethoxy)but-2-enoic acid with a generic 4-alkoxy (e.g., methoxy, ethoxy) or 4-haloalkoxy (e.g., difluoroethoxy) analog in a medicinal chemistry program risks a critical loss of target binding and selectivity. The trifluoroethoxy motif is not a passive spacer; its strong electron-withdrawing effect, increased steric bulk, and distinct metabolic profile directly influence the efficacy of derived EGFR kinase inhibitors against resistant mutants such as T790M . Substitution with a methoxy group, for instance, reduces both lipophilicity and metabolic stability, likely leading to diminished kinase occupancy and faster in vivo clearance [1].

Quantitative Differentiation Evidence for 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid vs. Its Closest Analogs


EGFR Downstream Signaling Inhibition Potency: 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid-Derived Pteridine (7m) vs. Erlotinib

The pteridine derivative 7m, synthesized using a 6-trifluoroethoxy functionalization strategy analogous to that accessible from 4-(2,2,2-trifluoroethoxy)but-2-enoic acid, demonstrates a superior suppression of EGFR signaling relative to the comparator drug erlotinib. By western blot analysis, 7m achieved more pronounced down-regulation of both p-EGFR and p-ERK expression in A549 non-small cell lung cancer cells at a concentration of 0.8 μM [1].

EGFR kinase inhibitor p-EGFR/p-ERK downregulation A549 NSCLC cell line

Anti-Proliferative Activity in EGFR-Driven Lung Cancer Cells: Trifluoroethoxy-Pteridine (7m) vs. Erlotinib

A derivative incorporating the trifluoroethoxy moiety exhibits comparable in vitro cytotoxicity to the clinical EGFR inhibitor erlotinib against the A549 lung cancer cell line. In a standard MTT assay, the compound 7m showed an IC50 value of 27.40 μM, matching the potency of the positive control [1]. This provides essential proof-of-concept that the trifluoroethoxy building block does not compromise and can adequately sustain the pharmacophoric integrity for EGFR-directed cytotoxicity, a result not guaranteed with smaller alkoxy variants.

Anticancer activity MTT assay NSCLC A549

Lipophilicity Tuning for CNS or Cellular Permeability: 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid vs. 4-Methoxybut-2-enoic Acid

The trifluoroethoxy group imparts a substantially higher, yet still moderate, LogP of 1.21, compared to predicted values of ~0.32 for the 4-methoxy analog and ~0.85 for the 4-ethoxy analog [1]. This calculated LogP of 1.21 lies within an attractive range for CNS drug candidates and ensures that conjugated inhibitor leads derived from this acid maintain sufficient passive membrane permeability while avoiding the poor aqueous solubility typical of highly lipophilic all-carbon alkyl chains .

LogP Drug-likeness Medicinal chemistry design

Improved Metabolic Stability: 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid Ester Prodrugs vs. Corresponding Non-fluorinated Free Acids

For procurement aimed at generating stable prodrugs, ester derivatives of 4-(2,2,2-trifluoroethoxy)but-2-enoic acid (e.g., methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate) exhibit enhanced metabolic stability compared to the free acid form . This is a critical consideration for medicinal chemistry programs where the free carboxylic acid is prone to rapid glucuronidation or oxidative decarboxylation, and where the trifluoroethoxy ester group provides a stability advantage over non-fluorinated alkyl esters.

Ester prodrug Metabolic stability Pharmacokinetics

Steric Bulk Tuning for Kinase Selectivity: Trifluoroethoxy vs. Difluoroethoxy Analogs

The 2,2,2-trifluoroethoxy group provides a significantly greater steric bulk (van der Waals volume ~68 ų) than the 2,2-difluoroethoxy group (~60 ų). In kinase inhibitor design, this can alter the selectivity profile against off-target kinases by displacing ordered water molecules in the ATP-binding pocket .

Steric effect Kinase selectivity Fluorine chemistry

Procurement-Driven Application Scenarios for 4-(2,2,2-Trifluoroethoxy)but-2-enoic Acid


Synthesis of Mutant-Selective EGFR Kinase Inhibitors (e.g., T790M, C797S)

Medicinal chemistry groups developing third- or fourth-generation EGFR inhibitors should procure this compound for the synthesis of quinazoline and pteridine cores. The pteridine derivative 7m, synthesized via a route involving a 6-trifluoroethoxy functionalization strategy, demonstrated comparable in vitro anti-proliferative activity (IC50 27.40 μM on A549 cells) to erlotinib and superior suppression of EGFR/ERK phosphorylation at 0.8 μM [1]. Building block procurement enables the exploration of structure-activity relationships around this validated motif.

Design of CNS-Penetrant Kinase Inhibitor Precursors

For programs requiring moderate lipophilicity (LogP ~1.21) to achieve blood-brain barrier penetration without excessive metabolism, this compound is the preferred starting material over non-fluorinated alkoxy analogs (LogP ~0.32-0.85) [1]. Its calculated LogP and TPSA (46.53 Ų) place it in the favorable CNS multiparameter optimization (MPO) space.

Ester Prodrug Strategy for Improved Oral Bioavailability

Researchers seeking to enhance the oral bioavailability of EGFR inhibitors can procure this acid to generate stable ester prodrugs. According to supplier data, ester derivatives of this acid exhibit enhanced metabolic stability compared to the free acid [1]. This enables the design of prodrugs with improved PK profiles without altering the core pharmacophore.

Steric Tuning for Kinase Selectivity Screening Libraries

Building block procurement for kinase-focused chemical libraries benefits from the unique steric profile of the trifluoroethoxy group (van der Waals volume ~68 ų), which is ~13% larger than the difluoroethoxy analog [1]. This steric difference can be exploited to probe kinase selectivity pockets, potentially reducing off-target binding to wild-type EGFR while maintaining activity against clinically relevant mutants.

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